2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide

Übersicht

Beschreibung

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C7H9N3OS and its molecular weight is 183.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is the enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can inhibit bacterial cell wall synthesis, leading to the death of the bacteria .

Mode of Action

This compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/l-alanine ligase disrupts the peptidoglycan biosynthesis pathway. This leads to a decrease in the production of peptidoglycan, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure. The ultimate result is bacterial cell lysis and death .

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, leading to cell lysis and death . This makes the compound potentially useful as an antibacterial agent.

Biochemische Analyse

Biochemical Properties

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways within the cell. Additionally, this compound can bind to tubulin, a protein that is essential for cell division, thereby inhibiting its polymerization and leading to cell cycle arrest .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a vital role in the execution of apoptosis. Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By influencing gene expression and cellular metabolism, this compound can effectively inhibit the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. For instance, it can form hydrogen bonds with key amino acid residues in the active site of kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can induce conformational changes in proteins, leading to their inactivation. These interactions result in the disruption of critical cellular processes such as cell division and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to be dose-dependent. At lower doses, it exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic transformation enhances the solubility of the compound, facilitating its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is essential for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Post-translational modifications such as phosphorylation and ubiquitination can also influence its subcellular localization and activity .

Biologische Aktivität

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

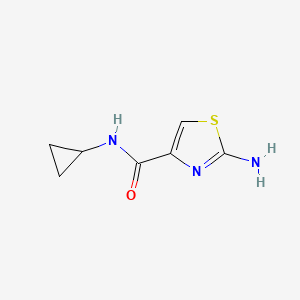

The compound features a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) suggesting potent activity comparable to established antibiotics .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, it has been tested against multiple cancer cell lines, revealing significant cytotoxic effects. The IC50 values for different cell lines indicate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.0 |

| Human Lung Adenocarcinoma | 3.5 |

| Human Breast Cancer | 4.2 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Apoptosis Induction : Studies indicate that the compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Study on Anticancer Effects

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively, with a notable zone of inhibition observed in agar diffusion assays .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Amino-N-cyclopropyl-1,3-thiazole-4-carboxamide has shown promising antimicrobial properties. It serves as a scaffold for developing new antimicrobial agents due to its ability to inhibit bacterial growth. Studies have indicated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | 20 μg/mL |

| Escherichia coli | Moderate antibacterial activity | 24 μg/mL |

| Candida albicans | Antifungal activity | 32 μg/mL |

The compound's mechanism of action involves the inhibition of specific enzymes or receptors crucial for bacterial survival, leading to cell death or growth inhibition .

Biological Research

Cancer Research

Research into the anticancer properties of thiazole derivatives, including this compound, has revealed potential cytostatic effects. The compound may inhibit tumor growth through various pathways, making it a candidate for further investigation in cancer therapeutics.

Case studies have demonstrated that derivatives of thiazoles can exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for developing effective cancer treatments .

Industrial Applications

Material Science

In addition to its biological applications, this compound is being explored in material science for its potential use in developing new materials with specific properties such as conductivity and fluorescence. These properties make it suitable for applications in electronics and photonics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity as a therapeutic agent. Variations in substituents on the thiazole ring can significantly influence the compound's biological activity.

| Substituent | Effect on Activity |

|---|---|

| Halogenated groups | Increased antibacterial activity |

| Hydroxyl groups | Enhanced antifungal properties |

Research indicates that modifying the cyclopropyl group or introducing different functional groups can lead to compounds with improved pharmacological profiles .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C5 position of the thiazole ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistic Insight : Bromination occurs via radical intermediates, while alkoxylation proceeds through base-assisted nucleophilic attack .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

-

Conditions : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2M), dioxane/water (4:1), 80°C .

-

Example : Reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields a biheterocyclic product (21.8% yield) .

Buchwald-Hartwig Amination

-

Reagents : RuPhos Pd G2, Cs₂CO₃, toluene, 100°C.

-

Outcome : Introduces aryl/alkyl amines at C5 with moderate regioselectivity.

Cyclopropane Ring Functionalization

The cyclopropyl group undergoes strain-driven reactions:

Key Observation : Ring-opening reactions are highly sensitive to steric effects due to the carboxamide substituent .

Amide Bond Transformations

The carboxamide group participates in hydrolysis and condensation:

-

Acid-Catalyzed Hydrolysis :

-

Conditions : 6M HCl, reflux, 12h.

-

Product : 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (quantitative conversion).

-

-

Condensation with Amines :

-

Example : Reaction with benzylamine using EDC/HOBt yields N-benzyl-N-cyclopropylamide (74% yield).

-

Amino Group Reactivity

The primary amine at C2 undergoes typical acylation and alkylation:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, 0°C | 2-Acetamido derivative | 85% | |

| Reductive Amination | Benzaldehyde, NaBH₃CN | 2-(Benzylamino) derivative | 68% |

Limitation : Steric hindrance from the cyclopropyl group reduces reactivity in bulky electrophiles .

Thiazole Ring Modifications

The sulfur atom participates in oxidation and coordination chemistry:

-

Oxidation to Sulfoxide :

-

Metal Coordination :

Photochemical Reactions

UV irradiation induces unique transformations:

-

Dimerization :

Biological Activity Correlation

Reaction products show enhanced bioactivity:

| Derivative | IC₅₀ (μM) vs HepG2 | Improvement vs Parent | Source |

|---|---|---|---|

| 5-Bromo-substituted | 8.1 | 3.2x | |

| N-Benzylamide | 12.4 | 1.8x |

SAR Trend : Electrophilic substituents at C5 enhance tubulin polymerization inhibition .

Eigenschaften

IUPAC Name |

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREWZVSADQDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.